ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate
CAS No.:
Cat. No.: VC16470450
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13NO3 |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate |
| Standard InChI | InChI=1S/C12H13NO3/c1-2-16-12(15)9-6-5-8-4-3-7-13-10(8)11(9)14/h3-4,7,9H,2,5-6H2,1H3 |
| Standard InChI Key | ZQSOTSIQDYPBMQ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1CCC2=C(C1=O)N=CC=C2 |
Introduction
Structural and Physicochemical Properties
The molecular framework of ethyl 8-oxo-6,7-dihydro-5H-quinoline-7-carboxylate consists of a bicyclic system with a ketone at position 8 and an ester group at position 7. Key physicochemical properties inferred from related quinoline derivatives include:
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Molecular Formula: C₁₃H₁₃NO₃
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Molecular Weight: 243.25 g/mol
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Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited aqueous solubility.
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Stability: Susceptible to hydrolysis under acidic or basic conditions due to the ester moiety.
Spectroscopic characterization of similar compounds reveals distinct patterns:
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¹H NMR: Aromatic protons appear between δ 6.5–8.5 ppm, while the ethyl ester group shows a triplet at δ 1.3–1.4 ppm (CH₃) and a quartet at δ 4.2–4.4 ppm (CH₂).
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester) and ~1650 cm⁻¹ (C=O stretch of ketone).
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
The synthesis typically involves cyclocondensation and functionalization steps:
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Starting Materials: Diethyl ethoxymethylenemalonate and substituted anilines undergo condensation at 90°C in ethanol to form intermediates.
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Cyclization: Heating intermediates in high-boiling solvents (e.g., diphenylether) at 250°C induces cyclization, yielding the dihydroquinoline core.
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Esterification: Reaction with ethyl chloroformate in dichloromethane introduces the ethoxycarbonyl group.
Key Reaction Conditions:
| Parameter | Optimal Value |
|---|---|
| Temperature | 90–250°C |
| Solvent | Ethanol, diphenylether |
| Catalyst | Triethylamine |
Industrial Production Challenges
Scaling up laboratory methods faces hurdles such as:
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Purification Complexity: Column chromatography is inefficient for large batches, necessitating crystallization optimization.
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Yield Variability: Pilot studies report 40–60% yields due to side reactions during cyclization.
Chemical Reactivity and Derivative Synthesis
The compound serves as a versatile intermediate for further functionalization:
Nucleophilic Substitution
The ketone at position 8 reacts with hydrazines to form hydrazones, which are precursors to heterocyclic systems like pyrazoles. For example:
Reduction and Oxidation
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Reduction: Sodium borohydride selectively reduces the ketone to a secondary alcohol.
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Oxidation: Strong oxidants (e.g., KMnO₄) degrade the dihydroquinoline ring, limiting utility.
Ester Hydrolysis
Basic hydrolysis converts the ethyl ester to a carboxylic acid, enhancing water solubility:
Applications in Material Science
Quinoline derivatives are explored for:
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Organic Semiconductors: Planar conjugated systems enable charge transport in thin-film transistors.
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Metal-Organic Frameworks (MOFs): Nitrogen-rich structures coordinate transition metals for catalytic applications.
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